
N-methylhexane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methylhexane-1-sulfonamide: is an organosulfur compound characterized by the presence of a sulfonamide functional group attached to a hexane chain with a methyl substitution on the nitrogen atom. This compound is part of a broader class of sulfonamides, which are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-methylhexane-1-sulfonamide typically involves the reaction of hexane-1-sulfonyl chloride with methylamine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Hexane-1-sulfonyl chloride+Methylamine→this compound+HCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N-methylhexane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidative conditions.
Reduction: Reduction of the sulfonamide group can lead to the formation of amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or thiolates can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-methylhexane-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: It serves as a model compound for studying the interactions of sulfonamides with biological targets.
Industry: It is used in the production of polymers and other materials where sulfonamide functionality is desired.
Mécanisme D'action
The mechanism of action of N-methylhexane-1-sulfonamide involves its interaction with biological targets, such as enzymes. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to a decrease in folic acid production, ultimately resulting in the inhibition of bacterial growth.
Comparaison Avec Des Composés Similaires
Hexane-1-sulfonamide: Lacks the methyl substitution on the nitrogen atom.
N-methylbutane-1-sulfonamide: Has a shorter carbon chain compared to N-methylhexane-1-sulfonamide.
N-methylbenzene-1-sulfonamide: Contains an aromatic ring instead of an aliphatic chain.
Uniqueness: this compound is unique due to its specific structure, which combines a hexane chain with a methyl-substituted sulfonamide group. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C7H17NO2S |
|---|---|
Poids moléculaire |
179.28 g/mol |
Nom IUPAC |
N-methylhexane-1-sulfonamide |
InChI |
InChI=1S/C7H17NO2S/c1-3-4-5-6-7-11(9,10)8-2/h8H,3-7H2,1-2H3 |
Clé InChI |
APPLCDGNMRAWSW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCS(=O)(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



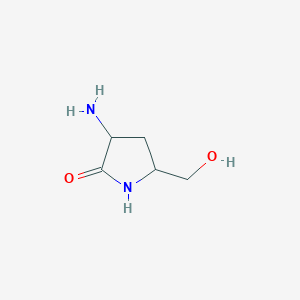
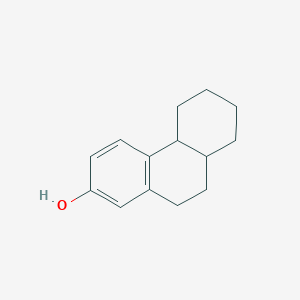
![1-[(Tert-butoxy)carbonyl]-4-ethynylpiperidine-4-carboxylicacid](/img/structure/B13558859.png)
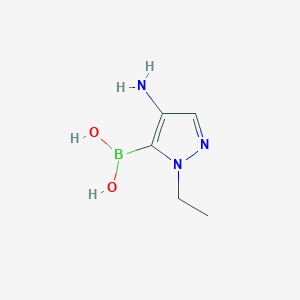
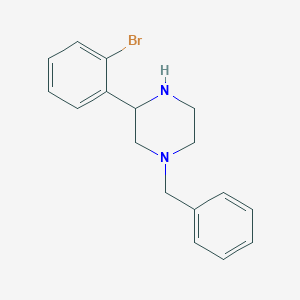
![3-(5-Amino-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13558873.png)
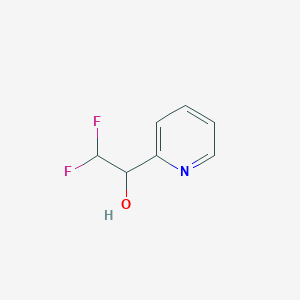
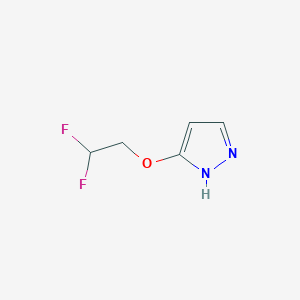
![N-[(1R,2R)-2-aminocyclohexyl]-8-bromo-1,6-naphthyridine-2-carboxamidehydrochloride](/img/structure/B13558893.png)



![(2S)-3-(7-chloro-1-benzothiophen-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid](/img/structure/B13558920.png)
